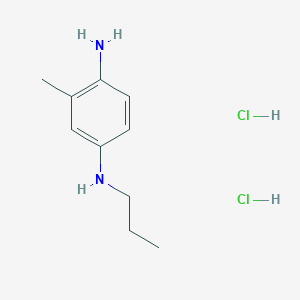

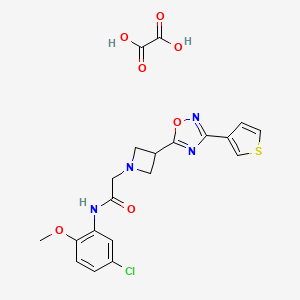

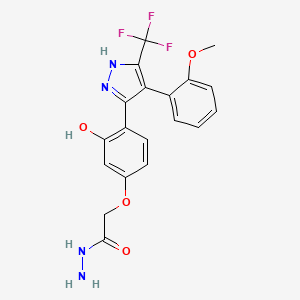

![molecular formula C13H18N4 B2650995 2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1087608-37-4](/img/structure/B2650995.png)

2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring system with two nitrogen atoms . This compound is part of a larger class of molecules known as imidazopyridines, which have been recognized as a privileged scaffold with tremendous biological potential against a variety of targets .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imatinib, a drug used in the treatment of chronic myeloid leukemia (CML), involves a similar compound. The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Another method involves the condensation of aromatic amines with 4-chlorobenzoyl chloride .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the imidazole ring and the piperazine ring. These rings are known for their flat and rigid structure, thermal stability, and ability to form chelate structures with some metal ions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be diverse due to the presence of the imidazole and piperazine rings. These rings can participate in a variety of reactions, including condensation reactions and reactions with various functional groups .Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activities

Research has explored the synthesis of benzimidazole derivatives containing either a piperazine or morpholine skeleton, demonstrating their potent in vitro antioxidant activities and glucosidase inhibitory potential. These compounds are synthesized through a 'one-pot' nitro reductive cyclization reaction and show significant scavenging activity, indicating their potential utility in developing therapeutic agents targeting oxidative stress-related diseases and diabetes mellitus (Özil, Baltaş, & Parlak, 2018).

Antimicrobial Properties

The synthesis of new benzimidazole analogs targeting antimycobacterial activity has been reported. These efforts aim to design compounds with better pharmacokinetic profiles and lower toxicity than existing drugs, showing promise against drug-resistant Mycobacterium tuberculosis strains. This research demonstrates the potential of benzimidazole derivatives in treating tuberculosis, highlighting the need for continuous development of antimicrobial agents (Wavhale et al., 2017).

Anti-inflammatory Applications

Benzimidazole derivatives have been synthesized and tested for their anti-inflammatory activity using in vivo models. Some compounds demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for treating inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).

Corrosion Inhibition

Studies have also investigated benzimidazole derivatives as corrosion inhibitors for metals in acidic environments. These compounds exhibit excellent corrosion inhibition efficiency, suggesting their application in industrial settings to protect metals from corrosive damage. This research provides insights into developing new materials for extending the lifespan of metal-based structures (Yadav et al., 2016).

Ferroelectric and Antiferroelectric Properties

Research into the ferroelectric and antiferroelectric properties of benzimidazoles reveals their potential in developing lead- and rare-metal-free ferroelectric devices. The structural diversity of benzimidazoles, including their stable imidazole unit, enables the formation of dipolar chains that can be electrically switchable through proton tautomerization, presenting a novel approach to ferroelectric device design (Horiuchi et al., 2012).

Mechanism of Action

While the exact mechanism of action of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” is not clear from the available literature, imidazopyridines have been found to act via various mechanisms. For instance, they have been found to inhibit T. brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase, and enoyl acyl reductase .

Safety and Hazards

Future Directions

The future directions for the study of “2-((3-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the biological potential of imidazopyridines, there is a need for more research into these compounds and their derivatives .

properties

IUPAC Name |

2-[(3-methylpiperazin-1-yl)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c1-10-8-17(7-6-14-10)9-13-15-11-4-2-3-5-12(11)16-13/h2-5,10,14H,6-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPBYFYULCGUCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2650917.png)

![N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide](/img/structure/B2650924.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)